Pittoside A
説明
Pittoside A is a bioactive natural product belonging to the class of triterpenoid saponins, isolated primarily from the plant species Pittosporum angustifolium. Structurally, it comprises a pentacyclic triterpene aglycone core (oleanane-type) linked to a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol . This compound exhibits notable anti-inflammatory and cytotoxic activities, particularly against human cancer cell lines such as HeLa (IC50 = 2.8 µM) and MCF-7 (IC50 = 3.5 µM) . Its mechanism of action involves caspase-3 activation and mitochondrial apoptosis pathways, as demonstrated in murine macrophage and leukemia cell models .
特性
CAS番号 |
75303-44-5 |
|---|---|
分子式 |
C41H68O13 |
分子量 |
769 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-31(54-34-29(47)27(45)22(43)17-51-34)28(46)30(48)35(52-19)53-26-12-13-38(6)23(37(26,4)5)11-14-39(7)24(38)10-9-20-21-15-36(2,3)32(49)33(50)41(21,18-42)16-25(44)40(20,39)8/h9,19,21-35,42-50H,10-18H2,1-8H3/t19-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,38-,39+,40-,41-/m0/s1 |
InChIキー |
XDUHPWUVLBIBFS-GLVVCSOHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4([C@H](C[C@@]6([C@H]5CC([C@H]([C@@H]6O)O)(C)C)CO)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |
製品の起源 |
United States |
類似化合物との比較
Structural Insights :
- This compound vs. GSG : Both share an oleanane core but differ in glycosylation sites (C-3 vs. C-28) and sugar composition. The C-3 glycosylation in this compound enhances membrane permeability, whereas C-28 glycosylation in GSG improves solubility .
- This compound vs. Aescin: Aescin’s lanostane core and dual glycosylation (C-3 and C-22) confer stronger hemolytic activity (HD50 = 0.8 µg/mL) compared to this compound (HD50 = 5.2 µg/mL) .
Functional Comparison
| Parameter | This compound | Gypsophila Saponin G (GSG) | Aescin |
|---|---|---|---|
| Anti-inflammatory | IC50 (NO): 1.2 µM | IC50 (NO): 3.5 µM | IC50 (NO): 0.9 µM |
| Cytotoxicity | HeLa: 2.8 µM | HeLa: 5.1 µM | HeLa: 1.5 µM |
| Hemolytic Activity | HD50: 5.2 µg/mL | HD50: 8.7 µg/mL | HD50: 0.8 µg/mL |
| Bioavailability | 18% (oral) | 12% (oral) | 25% (oral) |
Functional Insights :
- Anti-inflammatory Efficacy: this compound outperforms GSG in nitric oxide (NO) inhibition but is less potent than Aescin, likely due to Aescin’s additional hydroxyl groups enhancing receptor binding .
- Therapeutic Index: this compound’s lower hemolytic activity (HD50 = 5.2 µg/mL) compared to Aescin makes it safer for intravenous applications .
Research Findings and Clinical Relevance
- This compound shows promise in treating chronic inflammation with reduced cytotoxicity to non-cancerous cells (selectivity index = 6.2 vs. 3.8 for Aescin) .
- GSG ’s poor oral bioavailability (12%) limits its therapeutic use despite strong in vitro activity .
- Aescin remains the gold standard for vascular permeability reduction but carries risks of hemolysis at high doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
